molecular formula C10H15ClN2S B1488360 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine CAS No. 1249571-07-0

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine

Cat. No. B1488360
CAS RN: 1249571-07-0
M. Wt: 230.76 g/mol
InChI Key: KZTCHDNMXKMFHL-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine (CTMP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless solid at room temperature with a molecular weight of 225.7 g/mol. CTMP has a wide range of uses in laboratory experiments due to its unique chemical properties.

Scientific Research Applications

Drug Discovery and Development

This compound is utilized in the field of drug discovery due to its piperidine moiety, which is a common feature in many pharmaceuticals . Piperidine derivatives are known for their pharmacological properties and are used in the development of drugs with potential therapeutic applications. The presence of the chlorothiophenyl group may also contribute to the compound’s bioactivity, making it a valuable scaffold for medicinal chemistry.

Organic Synthesis

In organic synthesis, “1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine” serves as a versatile intermediate. It can undergo various chemical reactions, including cyclization, amination, and alkylation, to produce complex organic molecules. This makes it an important building block for synthesizing new compounds with potential industrial and pharmaceutical applications.

Pharmacological Research

The compound’s structural features make it significant for pharmacological research. Piperidine derivatives are present in over twenty classes of pharmaceuticals, including alkaloids . Researchers can explore its effects on biological systems, which is crucial for understanding its mechanism of action and therapeutic potential.

Chemical Biology

In chemical biology, this compound can be used to study protein-ligand interactions and enzyme catalysis. Its unique structure allows it to bind to various biological targets, providing insights into the molecular basis of diseases and aiding in the design of more effective drugs.

Biochemistry

“1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine” can be employed in biochemistry for the synthesis of biomolecules or as a probe to understand biochemical pathways . Its reactivity and functional groups make it suitable for labeling or modifying biological molecules, which is essential for studying cellular processes.

Medicinal Chemistry

In medicinal chemistry, the compound is used to create analogs and derivatives that can be tested for therapeutic efficacy . Its piperidine core is particularly valuable, as it is a common element in many drugs. The compound’s ability to be modified allows for the optimization of pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c11-10-4-3-9(14-10)7-13-5-1-2-8(12)6-13/h3-4,8H,1-2,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTCHDNMXKMFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.